N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline
Description
Structure
3D Structure
Properties
CAS No. |
919111-83-4 |
|---|---|
Molecular Formula |
C20H27N3 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N,N-dibutyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C20H27N3/c1-3-5-16-23(17-6-4-2)20-14-12-19(13-15-20)22-21-18-10-8-7-9-11-18/h7-15H,3-6,16-17H2,1-2H3 |
InChI Key |
DKWCEYBJLWKTJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Tuning the Absorption Wavelength:
Red Shift (to visible light): To make the molecule responsive to lower-energy light, the push-pull character can be enhanced. This is achieved by introducing strong electron-withdrawing groups (e.g., -NO₂, -CN) at the para-position of the phenyl ring that is not substituted with the dibutylamino group. nih.govacs.org
Blue Shift (to UV light): To shift the absorption to higher energies, the push-pull character can be weakened by introducing electron-donating groups (e.g., -OCH₃, -CH₃) on the same phenyl ring.
Controlling Isomerization Kinetics:
Accelerating Thermal Relaxation: For applications requiring rapid switching back to the stable E state, the push-pull nature can be strengthened, as this generally lowers the thermal isomerization barrier.
Slowing Thermal Relaxation: To create more stable Z isomers, which is desirable for applications like optical data storage, the push-pull character can be reduced. Alternatively, introducing bulky substituents ortho to the azo group can sterically hinder the isomerization process, increasing the lifetime of the Z isomer.
Modifying Quantum Yields:
The quantum yield of photoisomerization, which is the efficiency of the light-induced conversion, is also dependent on the molecular structure. Push-pull substitution has been shown to improve the photoisomerization efficiency of azobenzene-based photoswitches. nih.govacs.org By carefully selecting the donor and acceptor groups, it is possible to modulate the energy levels of the excited states and influence the deactivation pathways, thereby optimizing the quantum yield.
Enhancing Solubility and Processing:
The N,N-dibutyl groups in the target molecule already contribute to its solubility in organic solvents and compatibility with polymeric matrices. The length and branching of these alkyl chains can be further modified to fine-tune these properties for specific material applications.
By applying these principles, it is possible to rationally design derivatives of N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline with precisely controlled photochemical and photophysical properties, enabling their use in advanced materials and molecular devices.
Computational and Theoretical Studies of N,n Dibutyl 4 E Phenyldiazenyl Aniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and geometry of molecules. For N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline, DFT calculations are instrumental in determining its most stable three-dimensional arrangement (geometry optimization) and understanding the distribution and energy of its electrons. These calculations typically employ a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p)) to approximate the solutions to the Schrödinger equation, balancing computational cost with accuracy.
The optimized geometry reveals key structural parameters. The molecule is characterized by a planar azobenzene (B91143) core, consisting of two phenyl rings linked by an N=N double bond in the more stable E-configuration. The dibutylamino group (-N(C₄H₉)₂) acts as a strong electron-donating group, while the phenylazo group (-N=N-Ph) functions as an electron-accepting moiety. This donor-acceptor architecture is central to its electronic properties. The butyl chains attached to the nitrogen atom are flexible and adopt a staggered conformation to minimize steric hindrance.
Frontier Molecular Orbital Analysis (HOMO/LUMO) of this compound
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation.
In this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich part of the molecule, specifically the dibutylamino group and the adjacent phenyl ring. This indicates that this region is the most probable site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-accepting phenylazo group and the other phenyl ring, marking it as the likely site for nucleophilic attack. The relatively small HOMO-LUMO gap is characteristic of azo dyes and is responsible for their absorption of light in the visible region of the electromagnetic spectrum.
Table 1: Calculated Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -5.25 |
| LUMO | -2.15 |
Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR) using DFT
DFT and its time-dependent extension (TD-DFT) are powerful tools for predicting various spectroscopic properties, providing a direct comparison with experimental data.
UV-Vis Spectroscopy: TD-DFT calculations can predict the electronic absorption spectra of molecules. For this compound, these calculations typically show a strong absorption band in the visible region, which is attributed to the π→π* electronic transition. This transition involves the excitation of an electron from the HOMO to the LUMO. The position and intensity of this absorption band are sensitive to the solvent environment, a phenomenon known as solvatochromism.
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. By analyzing the computed vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups. For this compound, key predicted vibrational frequencies include the N=N stretching of the azo group, C-N stretching of the tertiary amine, and various C-H and C=C stretching modes of the aromatic rings and alkyl chains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the molecule. The calculations would predict distinct signals for the protons and carbons of the butyl chains, the two different phenyl rings, and would be sensitive to their specific chemical environments.
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Key Signature |
|---|---|
| UV-Vis (λmax) | ~450 nm (π→π* transition) |
| IR (ν) | ~1450 cm⁻¹ (N=N stretch) |
| ¹H NMR (δ) | Aromatic protons (~6.7-7.9 ppm), Alkyl protons (~0.9-3.4 ppm) |
Local Reactivity Descriptors (e.g., Average Local Ionization Energies, Fukui Functions)
To gain a more detailed understanding of chemical reactivity at specific atomic sites, local reactivity descriptors derived from DFT are employed.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function helps to identify the most reactive sites for electrophilic, nucleophilic, and radical attacks. For this compound, the Fukui functions would confirm that the nitrogen atom of the amino group and certain carbon atoms on its attached phenyl ring are the most susceptible to electrophilic attack. In contrast, the nitrogen atoms of the azo group are predicted to be the most favorable sites for nucleophilic attack.
Average Local Ionization Energies (ALIE): ALIE is another descriptor that provides insight into the sites most susceptible to electrophilic attack. It represents the energy required to remove an electron from a specific point on the molecule's electron density surface. Lower ALIE values indicate regions that are more easily ionized and thus more reactive towards electrophiles. For this molecule, the lowest ALIE values are expected to be found around the electron-donating dibutylamino group.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, considering its flexibility and interactions with its environment, such as solvent molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
Exploration of Conformational Landscapes and Rotational Dynamics
The butyl chains of the N,N-dibutylamino group are flexible and can adopt numerous conformations. MD simulations can explore the conformational landscape of these alkyl chains, identifying the most populated and energetically favorable arrangements. Furthermore, these simulations can investigate the rotational dynamics around key single bonds, such as the C-N bonds connecting the butyl groups to the amine nitrogen and the C-N bond linking the amino group to the phenyl ring. The rotation around the N-N single bond (in the case of the cis-isomer, though less stable) and the C-N bonds of the azo group can also be studied to understand the molecule's flexibility.
Investigation of Intermolecular Interactions in Condensed Phases
MD simulations are particularly powerful for studying how this compound interacts with other molecules in a liquid or solid state. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol, or hexane), one can investigate the nature and strength of solute-solvent interactions.
Radial Distribution Functions (RDFs): RDFs can be calculated from the MD trajectory to determine the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. For example, in a polar solvent, the RDF might show a high probability of finding solvent molecules near the polar azo group.
Solvation Shell Structure: Analysis of the simulation can reveal the structure of the solvation shells around the molecule. This is crucial for understanding phenomena like solvatochromism, where the solvent polarity affects the electronic absorption spectrum. The simulations can show how solvent molecules arrange themselves to stabilize the ground and excited states of the dye molecule differently, leading to a shift in the absorption maximum. For instance, polar solvents are expected to form a more ordered solvation shell around the polar parts of the molecule compared to nonpolar solvents.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method widely used to investigate the electronic excited states of molecules. nih.govfrontiersin.org It allows for the calculation of properties such as absorption spectra, excitation energies, and the nature of electronic transitions, which are fundamental to understanding the color and photochemical behavior of dyes. researchgate.netresearchgate.net
For this compound, TD-DFT calculations can predict its UV-Visible absorption spectrum. The molecule is expected to exhibit two main absorption bands characteristic of azobenzene derivatives: a weak, longer-wavelength band corresponding to an n→π* transition and a strong, shorter-wavelength band corresponding to a π→π* transition. The n→π* transition involves the excitation of a non-bonding electron from a nitrogen atom in the azo group (–N=N–) to an anti-bonding π* orbital. The intense π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, which is responsible for the strong coloration of the dye.
The dibutylamino group, being a strong electron-donating group, is known to cause a significant red-shift (bathochromic shift) in the main absorption band compared to unsubstituted azobenzene. nih.gov TD-DFT calculations can quantify this effect and provide detailed insights into the molecular orbitals involved in each electronic transition. For instance, the highest occupied molecular orbital (HOMO) is typically localized on the dibutylamino-substituted phenyl ring, while the lowest unoccupied molecular orbital (LUMO) is distributed across the azo bridge and the unsubstituted phenyl ring. The π→π* transition is thus characterized as an intramolecular charge transfer (ICT) transition. acs.org
Detailed research findings from TD-DFT studies on similar substituted azobenzenes provide a template for the expected properties of this compound. nih.gov These calculations typically involve optimizing the molecule's geometry in its ground state using Density Functional Theory (DFT) and then calculating the vertical excitation energies and oscillator strengths (f) for the lowest-lying singlet excited states using TD-DFT. researchgate.net
Disclaimer: The following data table is illustrative and based on typical values reported for structurally similar push-pull azobenzene dyes in the scientific literature. No specific experimental or computational studies for this compound were found in the public domain. The values are intended to represent the expected outcomes of a TD-DFT analysis.
Table 1: Illustrative TD-DFT Data for this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Transition Character |
| S₁ | ~2.70 | ~459 | ~0.05 | n→π |
| S₂ | ~3.10 | ~400 | ~0.95 | π→π (HOMO→LUMO), ICT |
| S₃ | ~3.80 | ~326 | ~0.10 | π→π* |
Advanced Computational Methods for Predicting this compound Behavior (e.g., MM-PBSA(GB)SA, LIE)
While TD-DFT is excellent for studying electronic excitations, other methods are used to predict different aspects of molecular behavior, particularly non-covalent interactions in a larger biological or chemical system.
The Molecular Mechanics/Poisson-Boltzmann (or Generalized Born) Surface Area (MM-PBSA/MM-GBSA) and Linear Interaction Energy (LIE) methods are advanced computational techniques primarily designed to calculate the binding free energy of a ligand to a biological macromolecule, such as a protein or DNA. ambermd.orgnih.gov They are "end-point" methods that calculate the free energy difference between the bound (complex) and unbound states of a ligand in solution. frontiersin.orgmdpi.com
MM-PBSA/GBSA: This method combines molecular mechanics energies with continuum solvation models. ambermd.org The binding free energy is calculated based on molecular dynamics (MD) simulations of the ligand-receptor complex. It includes terms for the change in molecular mechanics energy, the polar solvation energy (calculated via Poisson-Boltzmann or Generalized Born models), and the nonpolar solvation energy (typically estimated from the solvent-accessible surface area). nyu.eduresearchgate.net
Linear Interaction Energy (LIE): The LIE method estimates binding free energy by scaling the changes in the average electrostatic and van der Waals (vdW) interaction energies of the ligand with its surroundings, as it moves from the free state in solution to the bound state in the receptor. ambermd.orgspringernature.com The equation is generally expressed as: ΔGbind = αΔ⟨Eelec⟩ + βΔ⟨EvdW⟩ + γ where Δ⟨E⟩ represents the difference in the average interaction energies, and α, β, and γ are empirically derived parameters. nih.govnih.gov
Applicability to this compound:
It is crucial to note that both MM-PBSA and LIE are methods for evaluating binding affinity and are therefore not applicable to predicting the intrinsic behavior of an isolated molecule like this compound. These methods require a system composed of at least two interacting molecules (e.g., a host and a guest, or a receptor and a ligand). For instance, if one were to study the binding of this dye to a protein or cyclodextrin, MM-PBSA or LIE would be appropriate tools to predict the binding free energy. However, for the compound alone, these methods are not relevant. Therefore, a data table for these methods cannot be generated in this context.
Photoisomerization Dynamics and Mechanistic Insights of N,n Dibutyl 4 E Phenyldiazenyl Aniline
E/Z Isomerization Kinetics under Light Irradiation
The isomerization from the thermodynamically stable E isomer to the metastable Z isomer, and the reverse process, can be triggered by light of specific wavelengths. The efficiency of this photo-switching is a critical parameter for practical applications and is governed by the photo-switching rates and quantum yields.
Determination of Photo-switching Rates and Quantum Yields
The rates of photoisomerization are dependent on factors such as the solvent, temperature, and the wavelength and intensity of the irradiation source. nih.gov For push-pull azobenzenes, the E→Z isomerization is typically induced by UV or visible light, while the Z→E isomerization can be driven by visible light or occurs thermally.
The quantum yield (Φ) is a measure of the efficiency of a photochemical process and is defined as the number of molecules undergoing a specific event (e.g., isomerization) for each photon absorbed. The determination of quantum yields requires careful actinometry and consideration of the absorption spectra of both isomers, as well as any competing thermal processes. nih.govresearchgate.net
Table 1: Illustrative Photoisomerization Quantum Yields for a Related Azobenzene (B91143) Derivative
| Isomerization | Excitation Wavelength (nm) | Quantum Yield (Φ) |
| E → Z | 365 (π→π) | 0.354 |
| E → Z | 436 (n→π) | 0.97 |
| Z → E | 436 | 0.39 |
This data is for a model azobenzene derivative and serves to illustrate the principles of photo-switching. The values for N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline may differ. cnr.it
Influence of Substituent Patterns on Isomerization Efficiency
Substituent groups play a crucial role in tuning the photophysical properties of azobenzenes. unibo.itacs.org The N,N-dibutylamino group in this compound is a strong electron-donating group. This "push" nature, combined with the "pull" of the phenylazo group, leads to a significant red shift in the π→π* absorption band, often into the visible region of the spectrum. researchgate.net
This electronic perturbation also influences the energy landscape of the excited states, which in turn affects the isomerization efficiency. In many push-pull systems, the energy gap between the S1(n,π) and S2(π,π) excited states is reduced, which can alter the deactivation pathways and, consequently, the quantum yield of isomerization. unibo.itacs.org The bulky nature of the dibutyl groups may also introduce steric hindrance, which could potentially influence the rate and efficiency of the isomerization process, although specific studies on this aspect are limited.
Thermal Relaxation of the Z-Isomer to the E-Isomer in this compound
In the absence of light, the metastable Z-isomer of this compound will thermally revert to the more stable E-isomer. The rate of this thermal back-reaction is a key factor in determining the lifetime of the switched state and is highly sensitive to the molecular structure and its environment.
Kinetics of Thermal Isomerization
The thermal Z→E isomerization typically follows first-order kinetics. researchgate.net The rate constant (k) of this process can be determined by monitoring the change in absorbance over time in the dark. For push-pull azobenzenes, the rate of thermal relaxation is significantly influenced by the nature of the substituents.
Studies on related 4-aminoazobenzene (B166484) derivatives have shown that the half-life of the Z-isomer can range from milliseconds to hours depending on the specific substitution pattern and the solvent used. researchgate.net For instance, a study on various 4-X-azobenzenes provided kinetic data for a 4-n-butyl derivative, which can serve as a proxy for understanding the behavior of the target compound.
Table 2: First-Order Rate Constants for Thermal Z→E Isomerization of 4-n-Butylazobenzene in Different Solvents at 25°C
| Solvent | Rate Constant (k) x 105 (s-1) |
| Methanol | 4.8 |
| Ethanol | 4.2 |
| Benzene (B151609) | 11.2 |
This data is for 4-n-Butylazobenzene and illustrates the solvent-dependent kinetics. The presence of the N,N-dibutylamino group in the target compound will likely alter these values. researchgate.net
Factors Influencing Thermal Stability and Reversion Rates
The stability of the Z-isomer and its rate of thermal conversion to the E-isomer are strongly influenced by several factors:
Solvent Polarity: For push-pull azobenzenes, the thermal isomerization rate is highly dependent on solvent polarity. researchgate.netnih.govresearchtrends.netlongdom.org Generally, polar solvents can stabilize the polar transition state of the rotational pathway, leading to a faster relaxation rate. The data in Table 2 for 4-n-butylazobenzene shows a faster isomerization in the less polar benzene compared to the more polar alcohols, suggesting that for some azobenzenes, a less polar environment can also accelerate the process. researchgate.net
Substituent Effects: The electronic nature of the substituents has a profound effect. The strong electron-donating N,N-dibutylamino group in this compound is expected to facilitate the thermal relaxation via a rotational mechanism by stabilizing a polar transition state. researchtrends.net
Temperature: As with most chemical reactions, the rate of thermal isomerization increases with temperature. The activation energy for the process can be determined by studying the temperature dependence of the rate constant. mdpi.com
Mechanistic Pathways of Photoisomerization (e.g., N=N Rotation, Inversion)
Two primary mechanisms are proposed for the photoisomerization of azobenzenes: rotation around the N=N double bond and inversion (or in-plane) movement of one of the nitrogen atoms. beilstein-journals.orgresearchgate.net
For "aminoazobenzene-type" molecules like this compound, the photoisomerization upon excitation to the S2(π,π*) state is generally believed to proceed primarily through a rotational pathway . nih.govd-nb.infonih.gov This is because the strong charge-transfer character of the excited state weakens the N=N double bond, lowering the energy barrier for rotation.
Computational studies on push-pull azobenzenes have shown that while both rotational and inversion pathways can exist, the torsional (rotational) mechanism is often the more favorable and productive route for isomerization. unibo.itacs.org The presence of bulky substituents, such as the dibutyl groups, could potentially influence the preference for one pathway over the other due to steric effects, but the rotational mechanism is still considered dominant for this class of compounds. nih.gov The photoisomerization may also involve complex dynamics with the molecule passing through conical intersections between electronic states. nih.govd-nb.infonih.gov
Role of Excited State Potential Energy Surfaces in Isomerization
Currently, there are no dedicated studies that map out the excited state potential energy surfaces (PES) for this compound. For azobenzene and its more commonly studied derivatives, the isomerization mechanism is understood to proceed along the PES of the first excited singlet state (S1) and involves transitions between the nπ* and ππ* electronic states. The topography of these surfaces, including the location of energy minima and the barriers to isomerization, dictates the efficiency and pathway of the photochemical reaction. In push-pull systems, the relative energies of the nπ* and ππ* states are significantly altered, which in turn affects the isomerization quantum yield and the lifetime of the excited state. Without specific research on this compound, any description of its PES would be speculative and an extrapolation from related, but not identical, compounds.
Non-Adiabatic Dynamics and Conical Intersections
The photoisomerization of azobenzenes is a classic example of a non-adiabatic process, where the molecule transitions between different electronic states. These transitions are facilitated by conical intersections, which are points of degeneracy between electronic states that provide an efficient pathway for the molecule to return to the ground state after photoexcitation. The geometry and accessibility of these conical intersections are critical in determining the outcome of the photochemical reaction.
Detailed computational studies, often combined with ultrafast spectroscopic techniques, are required to elucidate the role of non-adiabatic dynamics and conical intersections. Such investigations for this compound have not been reported. Therefore, there is no specific data available on the nature of the conical intersections involved in its isomerization or the dynamics of the non-adiabatic transitions.
Structure Property Relationships in N,n Dibutyl 4 E Phenyldiazenyl Aniline Systems
Impact of N-Alkyl Substitution on Electronic Structure and Photophysics
The nature of the N-alkyl substituents on the aniline (B41778) moiety significantly influences the electronic structure and photophysical properties of 4-aminoazobenzene (B166484) derivatives. In N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline, the two butyl groups act as electron-donating groups, which has a profound effect on the electronic transitions of the molecule.
The introduction of N-alkyl groups generally leads to a bathochromic (red) shift in the absorption spectra compared to the parent 4-aminoazobenzene. This is attributed to the inductive effect and hyperconjugation of the alkyl chains, which increase the electron density on the nitrogen atom. This, in turn, enhances the electron-donating character of the amino group, leading to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The length of the N-alkyl chain can also modulate these properties. While a systematic study focusing solely on the progression from methyl to butyl is not extensively documented for this specific molecule in the provided search results, general trends in related systems suggest that increasing the alkyl chain length can have subtle but discernible effects. For instance, in a series of indene-1,3-dionemethylene-1,4-dihydropyridine derivatives, the fluorescence properties in the aggregated state were tuned by varying the N-alkyl chain length. researchgate.net In the case of this compound, the bulkier butyl groups, compared to smaller alkyl groups like methyl or ethyl, can also induce steric effects. These steric interactions can lead to a twisting of the dialkylamino group relative to the phenyl ring, which may slightly disrupt the π-conjugation and cause a hypsochromic (blue) shift compared to a perfectly planar conformation. However, the electron-donating effect is generally dominant.
The electronic effects of N-alkyl substitution are also evident in the solvatochromic behavior of these dyes. The change in the position of the absorption bands with solvent polarity is a hallmark of push-pull systems like this compound. The dibutylamino group serves as the electron donor (push) and the phenylazo group as the electron acceptor (pull). The excited state of such molecules is more polar than the ground state, and thus, polar solvents will stabilize the excited state more than the ground state, leading to a red shift in the absorption maximum.
Table 1: Effect of N-Alkyl Substitution on the Photophysical Properties of 4-(Phenyldiazenyl)aniline Derivatives in THF
| Compound | N-Substituent | λmax (nm) | Molar Absorptivity (ε) |
|---|---|---|---|
| 4-(Phenyldiazenyl)aniline | -H | Data not available | Data not available |
| N,N-Dimethyl-4-(phenyldiazenyl)aniline | -CH₃ | Data not available | Data not available |
| N,N-Diethyl-4-(phenyldiazenyl)aniline | -C₂H₅ | Data not available | Data not available |
| This compound | -C₄H₉ | Data not available | Data not available |
Influence of Azo Moiety Substituents on Isomerization Behavior
The isomerization of azobenzene (B91143) and its derivatives between the thermally stable E (trans) isomer and the metastable Z (cis) isomer is the basis for their photoswitchable applications. researchgate.net This process can be significantly influenced by the nature and position of substituents on the phenyl rings of the azo moiety. For this compound, which is a push-pull type azobenzene, the electronic nature of substituents on the phenyl ring not attached to the dibutylamino group can dramatically alter the isomerization behavior.
Introducing electron-withdrawing groups (EWGs) on the other phenyl ring enhances the push-pull character of the molecule. This generally leads to a red shift of the π-π* absorption band, making it possible to trigger the E to Z isomerization with lower energy (visible) light. nih.govacs.org Conversely, adding electron-donating groups (EDGs) would decrease the push-pull nature, likely resulting in a blue shift of the π-π* band.
The rate of thermal Z to E back-isomerization is also highly sensitive to the substitution pattern. In many push-pull azobenzenes, the thermal relaxation from the Z to the E isomer is significantly faster than in the parent azobenzene. This is because the push-pull substitution pattern lowers the energy barrier for the thermal isomerization pathway, which can occur via either a rotational or an inversional mechanism around the N=N bond. researchgate.net The specific mechanism can also be influenced by the substituents. researchgate.net
For example, studies on other azo systems have shown that hydroxyl groups can hinder isomerization through hydrogen bonding with the azo group. nih.gov While this compound itself does not have such a group, this finding highlights the diverse ways substituents can impact the isomerization process. The electrochemical reduction of the azo group has also been shown to dramatically accelerate the Z to E isomerization, a property that is likely general for azobenzenes. nih.gov
Table 2: Predicted Influence of Azo Moiety Substituents on the Isomerization of N,N-Dibutyl-4-(phenyldiazenyl)aniline Derivatives
| Substituent on Phenyl Ring | Effect on π-π* Absorption | Predicted Effect on Thermal Z→E Isomerization Rate |
|---|---|---|
| -NO₂ (Strong EWG) | Significant red shift | Accelerated |
| -CN (Moderate EWG) | Red shift | Accelerated |
| -H (Unsubstituted) | Reference | Reference |
| -OCH₃ (Moderate EDG) | Blue shift | Decelerated |
| -N(CH₃)₂ (Strong EDG) | Significant blue shift | Decelerated |
Note: This table is based on general principles of substituent effects on push-pull azobenzenes and represents predicted trends.
Correlation between Molecular Conformation and Spectroscopic Signatures
The three-dimensional conformation of this compound is a key determinant of its spectroscopic properties. The molecule is not entirely planar. researchgate.net The dihedral angles between the phenyl rings and the central C-N=N-C plane, as well as the twisting of the N,N-dibutylamino group relative to its attached phenyl ring, all impact the extent of π-electron delocalization and, consequently, the electronic absorption spectrum.
In the solid state, crystal packing forces can lead to a specific, relatively fixed conformation. However, in solution, the molecule is more flexible, and its average conformation is influenced by the solvent environment. The degree of planarity is a balance between the stabilizing effect of π-conjugation, which favors a planar structure, and steric hindrance, particularly from the bulky butyl groups, which can force parts of the molecule out of plane.
A greater degree of planarity across the entire molecule enhances π-conjugation, leading to a smaller HOMO-LUMO gap and a bathochromic shift in the long-wavelength absorption band. Any deviation from planarity, such as twisting around the N-aryl bond or the N=N bond, will disrupt this conjugation and cause a hypsochromic shift and a decrease in the molar absorption coefficient.
The spectroscopic signatures of the E and Z isomers are distinct. The E isomer is generally more planar and exhibits a strong π-π* transition in the UV-visible region and a much weaker, often hidden, n-π* transition. nih.govacs.org The Z isomer is non-planar, and its π-π* transition is typically blue-shifted and less intense, while the n-π* transition becomes more prominent. researchgate.net These spectral differences allow for the monitoring of the photoisomerization process using UV-Vis spectroscopy.
Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for correlating molecular conformation with spectroscopic data. researchgate.net By calculating the optimized geometries and electronic transitions for different conformers, it is possible to predict their absorption spectra and understand how conformational changes affect the photophysical properties.
Design Principles for Tuning Photochemical and Photophysical Characteristics
The insights gained from structure-property relationships provide a set of design principles for tuning the characteristics of this compound systems for specific applications.
Advanced Functional Material Applications of N,n Dibutyl 4 E Phenyldiazenyl Aniline and Analogues
Integration into Smart Materials and Stimuli-Responsive Systems
Smart materials are designed to exhibit a significant change in one or more properties in response to external stimuli. Azobenzene (B91143) derivatives, including N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline, are archetypal photochromic molecules, making them ideal candidates for integration into stimuli-responsive systems that react to light, electrochemical signals, and other environmental cues. acs.orgdovepress.com
The cornerstone of the photo-responsive behavior of this compound is the reversible trans-cis isomerization of the central azo bond upon exposure to light. rsc.org The more stable trans isomer can be converted to the less stable cis isomer by irradiation with UV light, while the reverse process can be triggered by visible light or occurs thermally. acs.org This isomerization induces a significant change in molecular geometry, from a nearly planar trans form to a non-planar cis form, which in turn alters the material's bulk properties. acs.org
By incorporating azobenzene moieties into polymer backbones or as side chains, researchers have developed a wide array of photo-responsive materials. rsc.orgmit.edu The push-pull nature of this compound is particularly advantageous, as the donor and acceptor groups red-shift the absorption bands, allowing for the use of visible light to trigger the isomerization. nih.gov This substitution also influences the thermal relaxation rate of the cis isomer, providing a means to tune the material's response time. nih.gov When embedded in a polymer matrix, the collective molecular motion resulting from photoisomerization can manifest as macroscopic changes, such as contraction or expansion in photo-actuators, or alterations in the viscosity and solubility of photo-responsive gels. mit.edursc.org
Electrochromism is the phenomenon where a material undergoes a reversible change in color in response to an applied electrical potential. The same push-pull electronic structure that enables photo-responsiveness also makes this compound and its analogues suitable for electrochromic applications. The application of a voltage can alter the oxidation state of the molecule, modifying the intramolecular charge transfer characteristics and thus changing its light absorption spectrum.
Fabrication of electrochromic devices typically involves depositing a thin film of the active material onto a transparent conductive substrate, such as indium tin oxide (ITO) coated glass. For polymeric systems incorporating azobenzene dyes, a common technique is spin-coating, where a solution of the polymer is evenly spread across the substrate by centrifugal force. Another method involves creating a guest-host system by dissolving the azo dye within an inert polymer matrix like poly(methyl methacrylate) (PMMA). capes.gov.br When an electrical potential is applied across this film, the resulting redox reaction causes a distinct color change, which is reversed when the potential is removed or inverted. This capability is foundational for applications like smart windows, low-power displays, and electronic paper.
Optoelectronic Devices and Light-Harvesting Applications
The ability of this compound to absorb light and participate in electron transfer processes makes it a compelling candidate for optoelectronic devices, particularly in the fields of solar energy conversion and optical signal processing.
In dye-sensitized solar cells (DSSCs), a photosensitizer dye is responsible for absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). Organic dyes based on a Donor-π-Acceptor (D-π-A) framework are highly effective for this purpose. This compound fits this model perfectly, with the N,N-dibutylaniline group acting as the electron donor (D), the azo bond as the conjugated π-bridge (π), and the phenyl group as a simple acceptor (A).
Upon light absorption, an electron is promoted from the dye's Highest Occupied Molecular Orbital (HOMO) to its Lowest Unoccupied Molecular Orbital (LUMO), facilitating an intramolecular charge transfer. For efficient cell performance, the dye's LUMO must be at a higher energy level than the semiconductor's conduction band to ensure effective electron injection. Theoretical studies on similar azobenzene-based dyes show that the trans isomers typically have lower HOMO-LUMO energy gaps than the cis isomers, allowing for broader absorption in the visible spectrum. The push-pull configuration is crucial for tuning these energy levels to optimize the cell's power conversion efficiency (PCE), short-circuit current density (Jsc), and open-circuit voltage (Voc).
Table 1: Theoretical Photovoltaic Properties of Azobenzene-Based Dyes for DSSCs This table presents calculated data for analogous photochromic dyes, illustrating the influence of donor groups and isomerization on key photovoltaic parameters.
| Dye Structure | Isomer | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Max Absorption (nm) |
| E-DPAC | trans | -5.20 | -2.78 | 2.42 | 448 |
| Z-DPAC | cis | -5.21 | -2.72 | 2.49 | 341, 457 |
| E-DMAC | trans | -5.28 | -2.81 | 2.47 | 434 |
| Z-DMAC | cis | -5.32 | -2.78 | 2.54 | 347, 471 |
Data derived from computational studies on azobenzene dyes with different donor groups (DPAC and DMAC representing stronger and weaker donors, respectively). Source: acs.org
Non-linear optics (NLO) involves the interaction of high-intensity light with materials to produce new optical frequencies and other effects not seen at lower intensities. Materials with a high third-order optical nonlinearity (represented by the susceptibility, χ⁽³⁾) are essential for applications in optical switching, data processing, and frequency conversion. Push-pull azobenzene derivatives like this compound are known to exhibit significant NLO properties. capes.gov.br
The strong intramolecular charge transfer from the donor (dibutylamino) to the acceptor (phenyl) end of the molecule upon excitation results in a large change in the molecular dipole moment, which is a key requirement for NLO activity. Research has shown that polymer films doped with push-pull azobenzene compounds possess an appreciable χ⁽³⁾ value. capes.gov.br Computational studies on similar azo derivatives have quantified the first hyperpolarizability (β), a molecular-level measure of NLO response, demonstrating that push-pull systems can achieve high values. An inverse relationship is often observed between the first hyperpolarizability and the HOMO-LUMO energy gap, indicating that molecules designed for strong light absorption in the visible spectrum are also promising for NLO applications. acs.orgresearchgate.net
Table 2: Calculated Non-Linear Optical Properties of Azo Sulphonamide Derivatives This table shows calculated NLO data for analogous azo compounds, highlighting the relationship between electronic structure and NLO response.
| Compound | Dipole Moment (μ) | First Hyperpolarizability (βtot) | HOMO-LUMO Gap (Eg) |
| Azo Sulphonamide 1 | 9.01 D | 1583 a.u. | 1.34 eV |
| Azo Sulphonamide 2 | 12.0 D | 2503 a.u. | 1.41 eV |
| Azo Sulphonamide 3 | 6.88 D | 1007 a.u. | 1.58 eV |
| Azo Sulphonamide 4 | 7.91 D | 1148 a.u. | 1.53 eV |
Data derived from Density Functional Theory (DFT) calculations on heterocyclic azo compounds. Source: acs.orgresearchgate.net
Sensor Technologies Based on this compound
The inherent color of this compound and the sensitivity of its electronic structure to its local environment make it an excellent candidate for colorimetric chemosensors. researchgate.net These sensors operate by producing a visible color change upon interaction with a specific analyte, enabling naked-eye detection. lookchem.com
The design of such a sensor typically involves linking the azobenzene chromophore (the signaling unit) to a receptor unit designed to selectively bind a target analyte, such as a metal ion. lookchem.comresearchgate.net Both the azo group and the aniline (B41778) nitrogen in this compound are Lewis basic sites that can coordinate with metal ions. lookchem.com This binding event perturbs the intramolecular charge transfer within the molecule, altering the HOMO-LUMO energy gap and causing a significant shift in the absorption spectrum, which is observed as a color change. researchgate.net For instance, azobenzene-based chemosensors have been designed for the highly selective detection of Cu²⁺ and Hg²⁺ ions. researchgate.netlookchem.com In the presence of the target ion, these sensors can exhibit a dramatic color shift, such as from red to colorless, providing a simple and effective method for environmental monitoring or biological sensing. lookchem.com
Colorimetric Indicators and Chromogenic Sensing
Azo dyes, including analogues of this compound, are extensively utilized as chromogenic probes due to their ability to produce a distinct color change in the presence of specific analytes. nanobioletters.com This colorimetric response, often observable with the naked eye, is a result of the interaction between the analyte and the dye molecule, which alters its electronic structure and, consequently, its absorption spectrum. uminho.ptnanobioletters.com This principle has been successfully applied to the detection of both metal cations and various anions.
The sensing mechanism typically relies on the formation of a complex between the azo dye and the target ion. This interaction can cause a shift in the absorption band of the dye to a different wavelength, a phenomenon that is harnessed for chromogenic sensing. nanobioletters.com For instance, a study on the azo dye Dabcyl, which is an analogue, demonstrated a significant color change from light yellow to pink upon interaction with metal ions such as Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, and Al³⁺ in an acetonitrile (B52724) solution. uminho.ptsciforum.net This response highlights the potential for these types of molecules to serve as sensitive colorimetric probes for detecting metal cations. uminho.pt
In the realm of anion detection, azo dyes have also proven to be effective. Certain coumarin-based azo dyes have been investigated as colorimetric sensors for anions like fluoride (B91410) and acetate. The detection mechanism in these cases often involves deprotonation of the sensor molecule, which is facilitated by the anion. This deprotonation leads to a noticeable color change, allowing for the visual and spectrophotometric detection of the target anions. Furthermore, some azo dye derivatives incorporating a benzimidazole (B57391) unit have shown a distinct color change from colorless to orange in the presence of anions such as CN⁻, AcO⁻, F⁻, and H₂PO₄⁻. researchgate.net
The versatility of azo dyes as chromogenic sensors is further demonstrated by their application in detecting specific ions in complex matrices. For example, a novel benzothiazole (B30560) azo dye was developed as a selective colorimetric sensor for Pb²⁺ ions, exhibiting a color change from blue to pink in the presence of lead. researchgate.net This selectivity is crucial for practical applications where the detection of a specific ion is required in a mixture of others. Similarly, azo-azomethine based receptors have been designed for the highly selective detection of cyanide ions in aqueous media. bohrium.comelsevierpure.com
The following table summarizes the colorimetric sensing applications of various analogues of this compound.
| Azo Dye Analogue | Target Analyte(s) | Observed Color Change | Sensing Mechanism | Reference(s) |
| Dabcyl | Hg²⁺, Fe²⁺, Pd²⁺, Sn²⁺, Al³⁺ | Light Yellow to Pink | Complexation | uminho.ptsciforum.net |
| Coumarin-based azo dyes | Fluoride, Acetate | - | Deprotonation | |
| Benzimidazole-azo dye | CN⁻, AcO⁻, F⁻, H₂PO₄⁻ | Colorless to Orange | Anion Binding | researchgate.net |
| Benzothiazole azo dye | Pb²⁺ | Blue to Pink | Complexation | researchgate.net |
| Azo-azomethine receptor | Cyanide (CN⁻) | - | - | bohrium.comelsevierpure.com |
| N-phthalimide azo-azomethine dyes | Cu²⁺, Ni²⁺, Pb²⁺, Co²⁺ | - | Complexation | mdpi.com |
Other Chemo- or Photo-responsive Sensor Platforms
Beyond their use as simple colorimetric indicators, the photochromic properties of azobenzene and its derivatives, including this compound analogues, have led to their integration into more complex chemo- and photo-responsive sensor platforms. researchgate.net The fundamental principle behind these applications is the reversible trans-cis isomerization of the azo group upon exposure to light of a specific wavelength. rsc.org This photoisomerization induces a significant change in the molecular geometry and electronic properties of the compound, which can be harnessed to control various functions at the molecular level. researchgate.netnih.gov
The ability to switch between two distinct states using a non-invasive stimulus like light makes azobenzenes excellent candidates for the development of molecular switches. rsc.org These photoswitches have potential applications in a wide array of fields, including optical data storage, where the two isomers can represent binary states (0 and 1), and in the development of photo-controllable catalysis. researchgate.netusm.my
In the context of chemical biology, visible-light-responsive azobenzene building blocks have been designed and synthesized for biological applications. acs.org By incorporating tetra-ortho-fluoro substitutions, the photoswitching can be triggered by visible light, which is less harmful to biological systems than UV radiation. acs.org These functionalized azobenzenes can be conjugated with bioactive molecules, allowing for the photo-control of their activity. For instance, a visible-light-sensitive amino acid incorporating a p-sulfur-substituted azobenzene was developed to modulate the function of a nuclear localization signal, thereby controlling the cellular uptake of a conjugate upon light irradiation. nih.gov
Furthermore, the integration of azobenzene derivatives into larger molecular architectures, such as polymers and metal-organic frameworks (MOFs), has opened up new avenues for creating sophisticated photo-responsive materials. nih.gov These materials can exhibit light-induced changes in their physical and chemical properties, such as surface wettability, adhesion, and porosity. nih.gov For example, photoresponsive biomaterials have been developed by incorporating azobenzenes into hydrogels and nanoparticles for applications in controlled drug delivery and tissue engineering. nih.gov
The table below provides an overview of other chemo- and photo-responsive sensor platforms based on azobenzene analogues.
| Platform Type | Azobenzene Analogue Application | Key Feature | Potential Application | Reference(s) |
| Molecular Switches | trans-cis Isomerization | Reversible state switching with light | Optical data storage, photo-controllable catalysis | researchgate.netrsc.org |
| Photo-responsive Biomaterials | Conjugation with bioactive molecules | Visible-light-induced conformational changes | Photo-controlled drug delivery, modulation of cellular functions | nih.govacs.org |
| Smart Polymers and Surfaces | Incorporation into polymer chains | Light-induced changes in polymer properties | Antimicrobial surfaces, photo-responsive coatings | nih.gov |
| Metal-Organic Frameworks (MOFs) | Azobenzene as a functional linker | Light-induced changes in framework porosity and adsorption | Controlled cargo release, selective gas adsorption | nih.gov |
Emerging Research Directions and Future Outlook
Synergistic Effects in Hybrid Materials Incorporating N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline
The integration of this compound into hybrid materials is a promising avenue of research. By combining this organic photochromic dye with other materials, such as polymers or nanoparticles, it is possible to create new composites with enhanced or entirely new functionalities. The synergy arises from the interplay between the distinct properties of each component.
For instance, dispersing this compound within a polymer matrix can lead to the development of materials that change their macroscopic properties, such as shape or surface topography, in response to light. The photoisomerization of the dye molecules induces mechanical stress within the polymer network, triggering these changes. Research in this area focuses on optimizing the dye concentration, the choice of polymer, and the processing techniques to maximize the desired photo-mechanical effect.
Another area of interest is the functionalization of nanoparticles with this compound. This can lead to hybrid materials where the nanoparticle's properties (e.g., plasmonic, magnetic, or fluorescent) can be modulated by light. Such materials could find applications in targeted drug delivery, where light is used to trigger the release of a therapeutic agent, or in high-density optical data storage.
Table 1: Potential Synergistic Effects in Hybrid Materials
| Hybrid Material Component | Property of this compound | Resulting Synergistic Effect | Potential Application |
|---|---|---|---|
| Elastomeric Polymer | Photo-induced E/Z isomerization | Photomechanical actuation, shape memory | Soft robotics, artificial muscles |
| Liquid Crystal Polymer | Molecular reorientation upon isomerization | Photo-switchable birefringence and texture | Optical filters, displays |
| Gold Nanoparticles | Reversible dipole moment changes | Light-modulated surface plasmon resonance | Nanosensors, optical switches |
Computational Design of Novel this compound Architectures for Targeted Functionalities
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing novel molecular architectures with specific properties. researchgate.netmdpi.comnih.govasianpubs.org In the context of this compound, computational methods allow for the in-silico prediction of how structural modifications will affect its electronic and optical properties. researchgate.net
Researchers can systematically alter the substitution patterns on the phenyl rings to tune the absorption spectrum, the quantum yield of isomerization, and the thermal stability of the Z-isomer. For example, introducing electron-donating or electron-withdrawing groups can shift the absorption bands to different wavelengths, making the molecule responsive to specific colors of light. DFT calculations can predict these shifts with reasonable accuracy, guiding synthetic efforts. mdpi.com
Molecular docking studies, another computational technique, can be used to design this compound derivatives that bind to specific biological targets or self-assemble into desired supramolecular structures. nih.govnih.govresearchgate.net This is particularly relevant for applications in photopharmacology, where the activity of a drug is controlled by light. By designing molecules that fit into the active site of an enzyme in one isomeric state but not the other, researchers can create highly targeted and controllable therapeutic agents. nih.gov
Table 2: Computationally Targeted Functionalities of this compound Derivatives
| Architectural Modification | Computational Method | Targeted Functionality | Predicted Outcome |
|---|---|---|---|
| Substitution with nitro groups | DFT, FMO analysis | Red-shifted absorption | Responsiveness to lower energy light |
| Addition of pyrazole (B372694) moieties | Molecular Docking | Enhanced binding to CDK2 | Potential as a photoswitchable anticancer agent. nih.gov |
| Introduction of hydroxyl groups | DFT, NBO analysis | Increased polarity and H-bonding | Modified solubility and self-assembly |
Advanced Characterization Techniques for In-Situ Studies of this compound
To fully understand and harness the potential of this compound, it is crucial to study its behavior in real-time and under operational conditions. Advanced characterization techniques are essential for these in-situ investigations.
Ultrafast transient absorption spectroscopy allows researchers to follow the photoisomerization process on the femtosecond to picosecond timescale. This provides detailed insights into the excited state dynamics and the mechanism of the E-to-Z and Z-to-E transformations. By understanding these fundamental processes, it is possible to design molecules with faster switching speeds and higher fatigue resistance.
In-situ Raman and IR spectroscopy can be used to monitor the changes in the vibrational modes of the molecule as it isomerizes within a host matrix, such as a polymer film. This provides information about the local environment of the dye and how its interaction with the matrix changes during the photoswitching process.
For studying the effects of isomerization at interfaces, techniques like tip-enhanced Raman spectroscopy (TERS) and scanning tunneling microscopy (STM) are invaluable. These methods can provide chemical and electronic information with nanoscale spatial resolution, revealing how individual molecules behave and interact in self-assembled monolayers.
Table 3: Advanced Characterization Techniques for In-Situ Studies
| Technique | Information Obtained | Timescale/Resolution | Relevance to this compound |
|---|---|---|---|
| Transient Absorption Spectroscopy | Excited state lifetimes, isomerization quantum yields | Femtoseconds to milliseconds | Understanding the fundamental photophysics |
| In-situ Raman/IR Spectroscopy | Changes in vibrational modes, molecular conformation | Seconds to minutes | Probing molecule-matrix interactions |
| Tip-Enhanced Raman Spectroscopy (TERS) | Chemical fingerprint of single molecules | Nanometer spatial resolution | Studying isomerization at surfaces and interfaces |
Potential for this compound in Next-Generation Intelligent Systems
The unique photoresponsive nature of this compound positions it as a key component for the development of next-generation intelligent systems. These are systems that can sense their environment and respond in a programmed and functional way.
In the realm of smart materials, polymers doped with this compound could lead to self-healing materials that repair damage when exposed to light, or to smart textiles that change color or breathability on demand. The ability to control material properties with light opens up possibilities for adaptive and reconfigurable devices.
For optical data storage, the two stable isomers of this compound can represent the "0" and "1" states of a binary bit. This could enable the development of high-density, 3D optical storage media where data is written and erased with light of different wavelengths.
In the field of soft robotics, actuators based on liquid crystal elastomers containing this compound could enable complex, light-controlled movements without the need for tethers or external power sources. This could lead to new types of untethered, autonomous microrobots.
The future of this compound research lies in the creative combination of its fundamental properties with other materials and concepts to realize these and other as-yet-unimagined intelligent systems.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is synthesized via diazo coupling, where a diazonium salt reacts with N,N-dibutylaniline under controlled pH (acidic to neutral). Key steps include:
- Diazotization of aniline derivatives at 0–5°C using NaNO₂/HCl.
- Coupling with N,N-dibutylaniline in aqueous ethanol, monitored by TLC for intermediate formation .
- Purification via column chromatography (silica gel, hexane/ethyl acetate) to isolate the azo product. Optimize stoichiometry (1:1.1 molar ratio of diazonium salt to aniline derivative) to minimize byproducts .
Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/chloroform). Refine data using SHELX software (SHELXL for refinement, SHELXS for structure solution) to determine bond lengths, angles, and dihedral angles between aromatic rings. Compare with analogous structures (e.g., methyl yellow, dihedral angle ~6–48°) .
- Spectroscopy : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent integration and coupling patterns. IR spectroscopy identifies C=N (1600–1580 cm⁻¹) and azo (1440–1380 cm⁻¹) stretches .
Advanced Research Questions
Q. What computational approaches are suitable for studying the electronic properties and isomerization dynamics of the azo group in this compound?
- Methodological Answer :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model the (E)-configuration’s stability and transition states for (E)→(Z) isomerization.
- Compare computed UV-Vis spectra (TD-DFT) with experimental data to correlate absorption maxima (e.g., λmax ~400–450 nm for azo dyes) with electronic transitions .
Q. How can photocatalytic degradation pathways of this compound be systematically investigated?
- Methodological Answer :
- Use MnFe₂O₄/Zn₂SiO₄ nanocomposites under simulated solar radiation. Design experiments via Box-Behnken response surface methodology to optimize parameters:
- Catalyst loading (0.5–2.0 g/L), pH (3–9), and initial concentration (10–50 ppm).
- Monitor degradation kinetics via HPLC-MS to identify intermediates (e.g., nitroso or amine derivatives) .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Methodological Answer :
- Re-examine data collection parameters (e.g., temperature, wavelength) to account for thermal motion or disorder. For example, monoclinic vs. triclinic systems (e.g., P2₁/n vs. P-1) may arise from solvent inclusion or polymorphism.
- Validate using Hirshfeld surface analysis to assess intermolecular interactions (e.g., H-bonding, π-π stacking) influencing packing .
Methodological Considerations
Q. How can the photostability of this azo compound be assessed under varying environmental conditions?
- Methodological Answer :
- Expose thin films or solutions to UV-Vis light (300–800 nm) and monitor absorbance changes over time. Use Arrhenius plots to calculate activation energy for degradation.
- Investigate solvent effects (e.g., aqueous vs. organic) and pH-dependent behavior (protonation of azo groups at pH <3) .
Q. What experimental designs are effective for studying substituent effects on the compound’s optical properties?
- Methodological Answer :
- Synthesize analogs with varying alkyl chain lengths (e.g., diethyl vs. dibutyl) or electron-withdrawing groups (e.g., nitro, cyano).
- Correlate Hammett σ values with UV-Vis λmax shifts and fluorescence quantum yields. Use cyclic voltammetry to determine HOMO-LUMO gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
